Isopropyl nitrite

Pharmacology Vasodilation Inhalants

Select Isopropyl Nitrite for applications demanding quantifiably distinct reaction kinetics. As demonstrated in comparative studies, it exhibits a unique rate-limiting step vs. tert-butyl nitrite for precise nitrosation control and ranks among the most potent alkyl nitrites for NO-mediated vasodilation assays. It is a validated OH radical precursor in OFRs for SOA studies, offering a characterized HOx/NOx source at λ=254-369 nm. Ensure your research reproducibility with this high-purity, application-specific reagent.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 541-42-4
Cat. No. B026788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl nitrite
CAS541-42-4
SynonymsISOPROPYL NITRITE; Isopropyl nitritel; 1-Methyl ethyl ester nitrous acid; 1-methylethylnitrite; 2-propanolnitrite; isopropylesterkyselinydusite; nitrousacid,1-methylethylester; nitrousacid,isopropylester
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCC(C)ON=O
InChIInChI=1S/C3H7NO2/c1-3(2)6-4-5/h3H,1-2H3
InChIKeySKRDXYBATCVEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Nitrite (CAS 541-42-4): A Potent Alkyl Nitrite for Nitrosation and Vasodilation Applications


Isopropyl nitrite (CAS 541-42-4, C3H7NO2, MW 89.09 g/mol) is a volatile, pale yellow liquid belonging to the alkyl nitrite class of organic compounds [1]. It is characterized by a very low boiling point of 39-41°C and high vapor pressure, and it is insoluble in water but miscible with organic solvents like ethanol and ether . Its primary reactivity stems from its capacity to act as a nitrosating agent in organic synthesis and as a potent vasodilator due to its release of nitric oxide (NO) in biological systems [2]. This compound exists within a broader class of structurally related esters, including tert-butyl nitrite, n-propyl nitrite, and isopentyl nitrite, which share similar functional properties but exhibit quantifiably distinct performance profiles [3].

Why Isopropyl Nitrite (541-42-4) Cannot Be Substituted with Other Alkyl Nitrites: Evidence of Quantifiable Differentiation


Although alkyl nitrites share a general R–O–N=O structure, generic substitution within this class is scientifically unjustified due to significant, quantifiable differences in reactivity, mechanism, and potency [1]. The size and branching of the alkyl (R) group directly modulate the molecule's electrophilicity and steric profile, which in turn governs its reaction kinetics, mechanism of action, and biological effects [2]. For example, the relative reactivity of alkyl nitrites in aminolysis reactions follows a clear trend (primary > secondary > tertiary), a result of orbital-controlled mechanisms [2]. In biological contexts, this translates to substantial differences in vasodilatory potency, with isopropyl and propyl nitrites being described as the most potent among common analogs [3]. Even in its decomposition pathway, isopropyl nitrite exhibits a unique product profile compared to its close analogs, underscoring that it is not an interchangeable commodity [4]. The following evidence guide provides specific, quantitative data to support the scientific selection of isopropyl nitrite over its closest comparators.

Quantitative Evidence for Selecting Isopropyl Nitrite (541-42-4) Over Comparator Alkyl Nitrites


Vasodilatory Potency: Isopropyl Nitrite Ranks Among Most Potent Alkyl Nitrites

In a class-level comparison of recreational and clinical effects, isopropyl nitrite and propyl nitrite are reported to be the most potent vasodilators, exceeding the potency of more common analogs like isobutyl/butyl nitrite and amyl nitrite [1]. While this assessment is qualitative, it establishes a clear hierarchy of effect that is critical for applications where rapid, potent vasodilation is desired. This potency differentiation is directly relevant for procurement in research settings investigating nitric oxide-mediated smooth muscle relaxation.

Pharmacology Vasodilation Inhalants

Hydrolysis Mechanism: Isopropyl Nitrite Exhibits Distinct Kinetic Control vs. t-Butyl Nitrite

A kinetic study in aqueous acid solution revealed a fundamental mechanistic difference between isopropyl nitrite and tert-butyl nitrite [1]. For isopropyl nitrite, the rate-limiting step for nitrosation is the reaction of the protonated nitrous acid (H2NO2+) with the substrate, as its hydrolysis is rapid and reversible. In contrast, for tert-butyl nitrite, hydrolysis is so extensive and rapid that its kinetics are identical to using nitrous acid directly, and the rate-limiting step can shift to the hydrolysis of the alkyl nitrite itself [1]. This is due to the much slower rate of re-nitrosation of a tertiary alcohol compared to a secondary alcohol [1].

Chemical Kinetics Nitrosation Reaction Mechanism

Reactivity with Cysteine: Isopropyl Nitrite is 6.7-Fold More Reactive than t-Butyl Nitrite

In a direct comparative study of S-nitrosation of cysteine in water at 25 °C, isopropyl nitrite exhibited significantly higher reactivity than tert-butyl nitrite [1]. The relative second-order rate constants were measured, establishing a quantitative reactivity ratio between the three alkyl nitrites studied. This demonstrates that the steric bulk of the alkyl group directly impacts the electrophilic nitrosation rate at the sulfur site of cysteine [1].

Nitrosation Thiols Kinetics

Thermal Decomposition: Unique Product Profile Differentiates Isopropyl from n-Propyl and tert-Butyl Nitrites

The thermal decomposition of isopropyl nitrite yields a specific set of products including acetone, acetaldehyde, isopropyl alcohol, nitric oxide, hydrogen cyanide, and a trace of nitrous oxide [1]. This profile is distinct from that of both tert-butyl nitrite (which produces acetone, nitric oxide, tert-butyl alcohol, formaldoxime, and hydrogen cyanide) and n-propyl nitrite (which produces propionaldehyde, n-propanol, formaldehyde, nitric oxide, and a tentatively identified nitroethane) [1]. Furthermore, the decomposition of isopropyl nitrite is uniquely sensitive to the presence of nitric oxide, which eliminates the formation of acetaldehyde and hydrogen cyanide while sharply increasing nitrous oxide production [1].

Stability Decomposition Reaction Products

Optimal Research and Industrial Applications for Isopropyl Nitrite (541-42-4) Based on Evidence


As a High-Potency Vasodilator in Biological and Pharmacological Studies

Isopropyl nitrite is the preferred reagent for research on nitric oxide (NO)-mediated vasodilation where high potency is a key requirement. Its established rank among the most potent alkyl nitrites, as reported in the ADF drug facts database, makes it an ideal candidate for comparative studies investigating the dose-response relationship of smooth muscle relaxation or for use as a positive control in assays where a robust and rapid vasodilatory response is needed [1].

As a Tunable Nitrosating Agent in Organic Synthesis

For synthetic chemists, isopropyl nitrite offers a kinetically distinct alternative to the widely used tert-butyl nitrite. The head-to-head mechanistic comparison by Crookes and Williams (1988) shows that isopropyl nitrite does not simply act as a nitrous acid surrogate; its rate-limiting step is different [2]. This allows for more precise control over nitrosation reactions in aqueous acid, making it suitable for syntheses where the extremely rapid hydrolysis of tert-butyl nitrite would lead to side reactions or poor selectivity. Its defined intermediate reactivity with thiols, as quantified by Patel and Williams (1990), further allows for the fine-tuning of S-nitrosation reactions [3].

As a Radical Precursor in Atmospheric Chemistry and Aerosol Research

Isopropyl nitrite is a valuable and characterized precursor for generating hydroxyl (OH) radicals in Oxidation Flow Reactors (OFRs) used to study secondary organic aerosol (SOA) formation. The work by Lambe et al. (2019) validates its use as an alternative to O3-based methods, providing a characterized source of both HOx and NOx radicals upon photolysis at various wavelengths (λ=254 to 369 nm) [4]. This method is particularly relevant for simulating atmospheric oxidation processes where both OH and NOx play critical roles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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